5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a 1,1-dimethylpropyl group attached to the thiadiazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,1-dimethylpropylamine with thiocarbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound without the 1,1-dimethylpropyl group.
5-Methyl-1,3,4-thiadiazol-2-amine: A similar compound with a methyl group instead of a 1,1-dimethylpropyl group.
5-Phenyl-1,3,4-thiadiazol-2-amine: A compound with a phenyl group attached to the thiadiazole ring.
Uniqueness
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties
Biological Activity
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological effects, mechanisms of action, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole moieties. The compound's structure features a thiadiazole ring, which is known for its stability and reactivity in biological systems. The presence of the dimethylpropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : The compound has been evaluated against Gram-positive and Gram-negative bacteria. In one study, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like azithromycin .
- Antifungal Activity : The compound also shows efficacy against fungal strains such as Candida albicans. Molecular docking studies revealed strong interactions with the enzyme sterol 14-alpha demethylase (CYP51), which is critical for fungal cell membrane synthesis .
Anticancer Activity
This compound has been explored for its anticancer properties. Several derivatives have shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : In vitro studies have utilized cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to interfere with DNA replication processes and induce apoptosis in cancer cells. It has been suggested that the thiadiazole core may act as a bioisosteric replacement for nucleobases in DNA .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. For example, inhibition of inosine monophosphate dehydrogenase (IMPDH) has been noted as a mechanism contributing to its anticancer effects .
- Molecular Interactions : The thiadiazole ring facilitates various interactions such as hydrogen bonding and hydrophobic interactions with biological macromolecules, enhancing its therapeutic potential .
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological contexts:
Properties
IUPAC Name |
5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWBDUUQYFUBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355268 |
Source
|
Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89881-38-9 |
Source
|
Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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